![molecular formula C25H21FN6O2S2 B12150310 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12150310.png)
3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features a combination of thiazolidine, imidazole, and pyridopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the thiazolidine ring, the introduction of the fluorobenzyl group, and the coupling with the pyridopyrimidine core. Typical synthetic routes may involve:
Formation of Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Coupling with Pyridopyrimidine Core: The final coupling step may involve the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridopyrimidine core to the thiazolidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring may interact with cysteine residues in proteins, leading to the inhibition of enzyme activity. The imidazole moiety can bind to metal ions, affecting metalloproteins. The pyridopyrimidine core may interact with nucleic acids, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Imidazole Derivatives: Used as antifungal agents.
Pyridopyrimidines: Studied for their anticancer activities.
Uniqueness
This compound is unique due to its combination of three distinct pharmacophores (thiazolidine, imidazole, and pyridopyrimidine), which may confer a broad spectrum of biological activities and potential therapeutic applications.
Biological Activity
The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structural features suggest promising biological activities, particularly in antimicrobial and antiviral applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Structural Features
The compound consists of several key structural elements:
- Thiazolidinone core : Associated with various biological activities.
- Pyrido[1,2-a]pyrimidinone scaffold : Known for its role in drug development.
- Fluorobenzyl group : Enhances lipophilicity and potential interaction with biological targets.
The molecular formula is C25H25FN4O3S2, with a molar mass of approximately 460.61 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit notable antimicrobial properties. For instance, thiazolidinone derivatives have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus cereus | 0.011 mg/mL |
Staphylococcus aureus | 0.015 mg/mL |
Escherichia coli | 0.020 mg/mL |
These findings suggest that the compound may share similar antimicrobial efficacy due to its structural characteristics .
The mechanism of action for this compound likely involves its interaction with specific biological targets, such as enzymes or receptors. The presence of the thiazolidinone ring may facilitate binding to bacterial cell wall synthesis enzymes, while the pyrido[1,2-a]pyrimidine core could interact with nucleic acid synthesis pathways. Further studies are required to elucidate the precise pathways involved.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial effects of thiazolidinone derivatives, revealing that compounds with similar structural motifs demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
- The compound's fluorinated analogs have been shown to enhance antibacterial potency due to increased hydrophobic interactions with bacterial membranes .
- Antiviral Properties :
Comparative Analysis
To better understand the uniqueness of this compound compared to other related compounds, a comparison table is provided:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
Compound A | Thiazolidinone core | Antimicrobial | Lacks fluorination |
Compound B | Pyrimidine scaffold | Antiviral | Contains different alkyl groups |
Compound C | Fluorinated analog | Antifungal | Different substitution pattern |
Target Compound | Thiazolidinone + Pyridopyrimidine | Antimicrobial & Antiviral | Unique combination of functional groups |
This comparison highlights how the unique combination of functional groups in This compound may confer distinct biological properties compared to its analogs .
Properties
Molecular Formula |
C25H21FN6O2S2 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21FN6O2S2/c26-18-7-5-17(6-8-18)15-32-24(34)20(36-25(32)35)14-19-22(28-9-3-11-30-13-10-27-16-30)29-21-4-1-2-12-31(21)23(19)33/h1-2,4-8,10,12-14,16,28H,3,9,11,15H2/b20-14- |
InChI Key |
PEOKEUZNKCCIOH-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCN5C=CN=C5 |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCN5C=CN=C5 |
Origin of Product |
United States |
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